molecular formula C20H26N2 B072941 alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile CAS No. 1509-15-5

alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile

Cat. No. B072941
CAS RN: 1509-15-5
M. Wt: 294.4 g/mol
InChI Key: UVRPCMHJVMFIDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile, also known as BDEN, is a fluorescent compound that has been used extensively in scientific research. BDEN is a naphthalene derivative that is widely used as a fluorescent probe for studying the structure and function of biomolecules. It has gained importance due to its unique properties such as high fluorescence quantum yield, good photostability, and high sensitivity.

Mechanism of Action

Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a fluorescent probe that works by binding to biomolecules and undergoing a change in its fluorescence properties. The mechanism of action of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile involves the formation of an excited state complex between alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile and the biomolecule. This complex then undergoes a series of energy transfer processes leading to a change in the fluorescence properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.
Biochemical and Physiological Effects:
alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has no known biochemical or physiological effects. It is a non-toxic compound that is widely used in scientific research. However, it is important to note that alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a potent fluorescent probe that may interfere with the normal functioning of biomolecules if used in excess.

Advantages and Limitations for Lab Experiments

Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has several advantages as a fluorescent probe for scientific research. It has a high fluorescence quantum yield, good photostability, and high sensitivity. It is also easy to synthesize and has a low cost. However, alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has some limitations as well. It has a limited solubility in water, which can make it difficult to use in certain experiments. It is also sensitive to pH changes and can undergo quenching in the presence of certain metal ions.

Future Directions

There are several future directions for the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in scientific research. One area of research is the development of new fluorescent probes based on alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile that have improved properties such as increased solubility and reduced sensitivity to pH changes. Another area of research is the use of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile in live-cell imaging experiments to study the dynamics of biomolecules in real-time. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile can also be used in the development of new biosensors for detecting biomolecules in complex biological samples. Overall, the unique properties of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile make it a valuable tool for scientific research and its potential applications are vast.

Synthesis Methods

The synthesis of alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is a multistep process involving several chemical reactions. The most commonly used method for synthesizing alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile is the reaction of 1-naphthaldehyde with sec-butylamine and dimethylaminoethyl chloride. The reaction is carried out in the presence of a strong base such as potassium hydroxide in an organic solvent such as ethanol. The resulting product is then purified by column chromatography to obtain pure alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile.

Scientific Research Applications

Alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has found a wide range of applications in scientific research. It is used as a fluorescent probe for studying the structure and function of biomolecules such as proteins, nucleic acids, and lipids. alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile has been used to study protein-protein interactions, protein-ligand interactions, and protein folding. It has also been used to study the structure and function of membrane proteins and lipid bilayers.

properties

CAS RN

1509-15-5

Product Name

alpha-sec-Butyl-alpha-(2-(dimethylamino)ethyl)-1-naphthaleneacetonitrile

Molecular Formula

C20H26N2

Molecular Weight

294.4 g/mol

IUPAC Name

2-[2-(dimethylamino)ethyl]-3-methyl-2-naphthalen-1-ylpentanenitrile

InChI

InChI=1S/C20H26N2/c1-5-16(2)20(15-21,13-14-22(3)4)19-12-8-10-17-9-6-7-11-18(17)19/h6-12,16H,5,13-14H2,1-4H3

InChI Key

UVRPCMHJVMFIDJ-UHFFFAOYSA-N

SMILES

CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21

Canonical SMILES

CCC(C)C(CCN(C)C)(C#N)C1=CC=CC2=CC=CC=C21

synonyms

α-[2-(Dimethylamino)ethyl]-α-(1-methylpropyl)-1-naphthaleneacetonitrile

Origin of Product

United States

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